Welcome to the BenchChem Online Store!
molecular formula C8H5ClN4 B3032961 2-Amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile CAS No. 64829-09-0

2-Amino-6-chloro-4-methylpyridine-3,5-dicarbonitrile

Cat. No. B3032961
M. Wt: 192.6 g/mol
InChI Key: KXEZBQTZEBDTNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04725687

Procedure details

Hydrogenolysis of 4 (10.0 g, 52.0 mmol) in DMF (150 mL)-MeOH (75 mL) containing 5% Pd on BaCO3 (10.0 g) was carried out in a Parr shaker with H2 pressure kept near 3.5 kg/cm2 (50 psi) for six hours. The mixture was then filtered (Celite mat), and evaporated to dryness (final conditions <1 mm, bath to 45° C.) The residue containing Ba salts which separated during the evaporation was stirred with H2O (100 mL) to give the H2O-insoluble product (7.74 g). Recrystallization from EtOH (800 mL) then gave pure 6, mp 222°-223° C., in 86% yield (7.1 g); homogeneous by TLC (cyclohexane-EtOAc, 1:1); 1H NMR (Me2SO-d6) δ2.50 (s, CH3), 7.82 (s, NH2), 8.50 (s, C2 --H).
Name
Quantity
10 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Name
cyclohexane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:7]([C:8]#[N:9])=[C:6]([CH3:10])[C:5]([C:11]#[N:12])=[C:4](Cl)[N:3]=1.CO.C1CCCCC1.CCOC(C)=O>CN(C=O)C.[Pd]>[NH2:1][C:2]1[C:7]([C:8]#[N:9])=[C:6]([CH3:10])[C:5]([C:11]#[N:12])=[CH:4][N:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
NC1=NC(=C(C(=C1C#N)C)C#N)Cl
Name
Quantity
75 mL
Type
reactant
Smiles
CO
Name
Quantity
150 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pd]
Step Two
Name
cyclohexane EtOAc
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1CCCCC1.CCOC(=O)C

Conditions

Stirring
Type
CUSTOM
Details
was stirred with H2O (100 mL)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
for six hours
Duration
6 h
FILTRATION
Type
FILTRATION
Details
The mixture was then filtered (Celite mat)
CUSTOM
Type
CUSTOM
Details
evaporated to dryness (final conditions <1 mm, bath to 45° C.) The residue
ADDITION
Type
ADDITION
Details
containing Ba salts which
CUSTOM
Type
CUSTOM
Details
separated during the evaporation
CUSTOM
Type
CUSTOM
Details
to give the H2O-insoluble product (7.74 g)
CUSTOM
Type
CUSTOM
Details
Recrystallization from EtOH (800 mL)
CUSTOM
Type
CUSTOM
Details
then gave pure 6, mp 222°-223° C.

Outcomes

Product
Name
Type
Smiles
NC1=NC=C(C(=C1C#N)C)C#N
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.